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Compound of Interest

Compound Name: 3-Cyclohexene-1-carbonitrile

Cat. No.: B086777

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Cyclohexene-1-carbonitrile (CAS No. 100-45-8), a versatile intermediate in organic synthesis.
The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS), will be of significant interest to researchers,
scientists, and professionals in the field of drug development and chemical synthesis.

Executive Summary

3-Cyclohexene-1-carbonitrile is a cyclic nitrile with the molecular formula C7H9N and a
molecular weight of 107.15 g/mol .[1] Spectroscopic analysis is crucial for the unambiguous
identification and characterization of this compound. This document details the key
spectroscopic features of 3-Cyclohexene-1-carbonitrile, presenting the data in a clear and
accessible format. Furthermore, it outlines the typical experimental protocols for obtaining such
data, providing a valuable resource for laboratory practice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both tH
and 3C NMR spectra provide detailed information about the chemical environment of the
hydrogen and carbon atoms, respectively.

1H NMR Data
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The *H NMR spectrum of 3-Cyclohexene-1-carbonitrile exhibits distinct signals corresponding
to the different types of protons in the molecule. The data presented in Table 1 was acquired in
deuterated chloroform (CDCIs).

Table 1: *H NMR Chemical Shift Data for 3-Cyclohexene-1-carbonitrile

Chemical Shift (ppm) Multiplicity Assighment

5.751 m Olefinic proton (CH=CH)
5.638 m Olefinic proton (CH=CH)
2.836 m Methine proton (CH-CN)
2.39 m Allylic protons

2.31 m Allylic protons

2.22 m Aliphatic protons

2.11 m Aliphatic protons

1.976 m Aliphatic protons

1.882 m Aliphatic protons

Data sourced from ChemicalBook.

13C NMR Data

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. Based on
typical chemical shift ranges for similar structures, the expected chemical shifts for 3-
Cyclohexene-1-carbonitrile are summarized in Table 2.

Table 2: Estimated 13C NMR Chemical Shift Data for 3-Cyclohexene-1-carbonitrile
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Chemical Shift (ppm) Carbon Type Assighment

~127 sp? Olefinic Carbon

~125 sp? Olefinic Carbon

~122 sp3 Nitrile Carbon (C=N)
~30-40 sp3 Methine Carbon (CH-CN)
~25-35 sp? Allylic Carbons

~20-30 sp3 Aliphatic Carbons

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of 3-Cyclohexene-1-carbonitrile is prepared by dissolving
approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent, typically
chloroform-d (CDCIs), in a standard 5 mm NMR tube. A small amount of tetramethylsilane
(TMS) is often added as an internal standard for chemical shift referencing (& = 0.00 ppm).

Instrumentation: The NMR spectra are typically recorded on a spectrometer operating at a
frequency of 300 MHz or higher for *H NMR and 75 MHz or higher for 3C NMR.

Data Acquisition: For a tH NMR spectrum, a standard single-pulse experiment is usually
sufficient. For 13C NMR, a proton-decoupled sequence is employed to simplify the spectrum to
single lines for each carbon atom. Key parameters include the pulse width (e.g., 90°),
acquisition time, and relaxation delay.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

IR Absorption Data

The IR spectrum of 3-Cyclohexene-1-carbonitrile shows characteristic absorption bands for
the alkene and nitrile functional groups. The key peaks are listed in Table 3.

Table 3: Key IR Absorption Bands for 3-Cyclohexene-1-carbonitrile
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Wavenumber (cm~?) Intensity Assignment

~3030 Medium =C-H stretch (alkene)
~2930 Strong C-H stretch (alkane)
~2245 Medium C=N stretch (nitrile)
~1650 Medium C=C stretch (alkene)
~1440 Medium CH: bend

~670 Strong =C-H bend (cis-alkene)

Experimental Protocol for IR Spectroscopy

Sample Preparation: For a liquid sample like 3-Cyclohexene-1-carbonitrile, the simplest
method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium
chloride (NaCl) salt plates to form a thin film. Alternatively, a solution can be prepared using a
suitable solvent that does not have interfering absorptions in the regions of interest.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the
spectrum.

Data Acquisition: A background spectrum of the empty salt plates (or the solvent) is first
recorded. Then, the spectrum of the sample is acquired. The instrument typically scans a range
from 4000 to 400 cm~1. The final spectrum is usually presented as percent transmittance
versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and the
fragmentation pattern of the molecule.

Mass Spectrometry Data

The mass spectrum of 3-Cyclohexene-1-carbonitrile is characterized by a molecular ion peak
and several fragment ions. The data is typically obtained using Gas Chromatography-Mass
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Spectrometry (GC-MS) with electron ionization.

Table 4: Key Mass Spectrometry Data for 3-Cyclohexene-1-carbonitrile

m/z Relative Intensity Assignment

107 Moderate [M]* (Molecular lon)

80 High [M - HCNJ*

79 High [CeH7]*

54 Base Peak [CaHeé]* (from retro-Diels-Alder)
39 High [CsHs]

Data interpreted from the NIST WebBook mass spectrum.

Fragmentation Pattern

The fragmentation of 3-Cyclohexene-1-carbonitrile under electron ionization is proposed to
follow several key pathways. A significant fragmentation is the retro-Diels-Alder reaction of the
cyclohexene ring, leading to the formation of 1,3-butadiene (m/z 54, the base peak) and
acrylonitrile. Loss of a hydrogen cyanide (HCN) molecule from the molecular ion results in a
fragment at m/z 80.

Experimental Protocol for Mass Spectrometry

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas
chromatograph (GC), which separates the compound from any impurities. A dilute solution of
the compound in a volatile solvent like dichloromethane or ether is injected into the GC.

lonization: Electron lonization (EIl) is a common method used for this type of molecule. In the
ion source, the sample molecules are bombarded with a high-energy electron beam (typically
70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole),
which separates them based on their mass-to-charge ratio. A detector then records the
abundance of each ion.
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Visualization of Spectroscopic Correlations

The following diagram illustrates the structure of 3-Cyclohexene-1-carbonitrile and highlights
the key atoms and bonds that give rise to the characteristic spectroscopic signals.

Caption: Key spectroscopic correlations for 3-Cyclohexene-1-carbonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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